![molecular formula C5H15NO4P+ B1209108 Phosphocholine CAS No. 3616-04-4](/img/structure/B1209108.png)
Phosphocholine
Overview
Description
Phosphocholine is an intermediate in the synthesis of phosphatidylcholine in tissues. It is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP . Phosphocholine is a molecule found, for example, in lecithin . In nematodes and human placentas, phosphocholine is selectively attached to other proteins as a posttranslational modification to suppress an immune response by their hosts .
Synthesis Analysis
Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage . Phosphocholine is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP .Molecular Structure Analysis
Phosphorylcholine (abbreviated ChoP) is the hydrophilic polar head group of some phospholipids, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group .Chemical Reactions Analysis
Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .Physical And Chemical Properties Analysis
Phosphorylcholine (abbreviated ChoP) is the hydrophilic polar head group of some phospholipids, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group .Scientific Research Applications
Lipid Profiling in Human Serum
Phosphocholine is integral to the lipidomics research, especially in human serum lipid profiling. The development of a new one-phase extraction method significantly improves the recovery of phosphocholines, among other lipid classes, in human serum. This advancement is crucial for large-scale applications in scientific research and clinical trials (Pellegrino et al., 2014).
Plant Stress Response and Metabolism
In plants, phosphocholine synthesis plays a vital role in stress responses. In spinach (Spinacia oleracea), phosphocholine acts as a precursor for phosphatidylcholine and osmolyte glycine betaine, aiding in stress tolerance. The enzyme phosphoethanolamine N-methyltransferase, responsible for phosphocholine synthesis, is more abundant in salt-stressed plants, highlighting its importance in plant adaptation to environmental stress (Smith et al., 2000).
Bacterial Pathogenicity
In the bacterium Pasteurella multocida, phosphocholine decoration on lipopolysaccharides is critical for virulence. This modification is involved in bacterial adhesion, resistance to antimicrobial peptides, and sensitivity to complement-mediated killing. Understanding the role of phosphocholine in bacterial pathogenicity can be vital for developing new antibacterial strategies (Harper et al., 2007).
Post-Translational Modifications in Pathogenic Bacteria
Phosphocholination is an important post-translational modification used by pathogenic bacteria during infection. Studying these modifications in host cells infected by bacteria can provide insights into bacterial pathogenic mechanisms and potential therapeutic targets (Müller et al., 2014).
Synthesis and Functionalization of Biologics
Research on the functionalization of alcohols with phosphocholine offers significant advancements, especially in drug development. For instance, the efficient synthesis of miltefosine, a treatment for leishmaniasis, demonstrates the practical applications of phosphocholine chemistry in pharmacology (Xu et al., 2020).
Cancer Detection and Diagnosis
Phosphocholine metabolism is a focus in cancer research, particularly for detection, diagnosis, and treatment monitoring. The increase in phosphocholine is a marker for cancer, utilized in techniques like Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET). This research area links phosphocholine levels with the severity and staging of cancers like brain and prostate cancer (Cohen & Daly, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The importance of ensuring adequate choline intakes during pregnancy is increasingly recognized. Choline is critical for a number of physiological processes during the prenatal period with roles in membrane biosynthesis and tissue expansion, neurotransmission and brain development, and methyl group donation and gene expression .
properties
IUPAC Name |
trimethyl(2-phosphonooxyethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSONZFOIEMCP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO4P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861727 | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phosphorylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phosphocholine | |
CAS RN |
3616-04-4 | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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